molecular formula C11H20N4OS2 B143770 Des(N'-methyl-2-nitro-1,1-ethenediamino) N'-Methylureido Nizatidine CAS No. 82586-81-0

Des(N'-methyl-2-nitro-1,1-ethenediamino) N'-Methylureido Nizatidine

Cat. No.: B143770
CAS No.: 82586-81-0
M. Wt: 288.4 g/mol
InChI Key: SBKBNSHDHDTRKI-UHFFFAOYSA-N
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Description

Des(N'-methyl-2-nitro-1,1-ethenediamino) N'-Methylureido Nizatidine is a complex organic compound that features a thiazole ring, a dimethylamino group, and a methylurea moiety. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties

Safety and Hazards

The safety and hazards associated with this compound are not explicitly stated in the available literature. As with any chemical compound, appropriate safety measures should be taken when handling it .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Des(N'-methyl-2-nitro-1,1-ethenediamino) N'-Methylureido Nizatidine typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Des(N'-methyl-2-nitro-1,1-ethenediamino) N'-Methylureido Nizatidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can lead to the formation of sulfoxides or sulfones .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Des(N'-methyl-2-nitro-1,1-ethenediamino) N'-Methylureido Nizatidine is unique due to its combination of a thiazole ring, a dimethylamino group, and a methylurea moiety.

Properties

IUPAC Name

1-[2-[[2-[(dimethylamino)methyl]-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-3-methylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4OS2/c1-12-11(16)13-4-5-17-7-9-8-18-10(14-9)6-15(2)3/h8H,4-7H2,1-3H3,(H2,12,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBKBNSHDHDTRKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NCCSCC1=CSC(=N1)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82586-81-0
Record name Des(N'-methyl-2-nitro-1,1-ethenediamino) N'-methylureido nizatidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082586810
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DES(N'-METHYL-2-NITRO-1,1-ETHENEDIAMINO) N'-METHYLUREIDO NIZATIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UX6F3U87J7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Following the above reaction sequence, a solution of 0.93 g of 2-(2-dimethylaminomethyl-4-thiazolylmethylthio)ethylamine in 10 ml. of anhydrous acetonitrile was prepared. A solution of 0.22 ml. of methyl isocyanate in 5 ml. of anhydrous acetonitrile was added thereto. The reaction was stirred at ambient temperature for about 2.5 hours at which time the solvent was removed by evaporation. The resulting residue slowly crystallized and was recrystallized from cylcohexane to yield about 0.97 g of N-methyl-N'-2-(2-dimethylaminomethyl-4-thiazolylmethylthio)ethylurea melting at about 56°-59° C.
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